(5S,6R,15R)-5,6,15-TRIHYDROXY-7,9,13-TRANS-11-CIS-EICOSATETRAENOIC ACID
(5S,6R,15R)-5,6,15-TRIHYDROXY-7,9,13-TRANS-11-CIS-EICOSATETRAENOIC ACID
Lipid-derived lipoxins are produced at the site of vascular and mucosal inflammation where they down-regulate polymorphonuclear leukocyte recruitment and function. 15(R)-Lipoxin A4 (15(R)-LXA4) is derived from the aspirin-triggered formation of 15(R)-HETE (Item No. 34710) from arachidonic acid (Item No. 90010). 15(R)-LXA4 inhibits LTB4-induced chemotaxis, adherence, and transmigration of neutrophils with twice the potency of LXA4 (Item No. 90410) demonstrating activity in the nM range. The anti-inflammatory effects of aspirin may be ascribed in part to the ability of 15(R)-LXA4 to regulate leukocyte function. 15(R)-LXA4 is reported to promote resolution of inflammation in LPS-treated stromal cells derived from intermediate-stage diseased supraspinatus tendons as evidenced by increased expression of the STAT-6 pathway target genes, ALOX15 and CD206.
Brand Name:
Vulcanchem
CAS No.:
171030-11-8
VCID:
VC0060535
InChI:
InChI=1S/C20H32O5/c1-2-3-8-12-17(21)13-9-6-4-5-7-10-14-18(22)19(23)15-11-16-20(24)25/h4-7,9-10,13-14,17-19,21-23H,2-3,8,11-12,15-16H2,1H3,(H,24,25)/b6-4-,7-5+,13-9+,14-10+/t17-,18-,19+/m1/s1
SMILES:
CCCCCC(C=CC=CC=CC=CC(C(CCCC(=O)O)O)O)O
Molecular Formula:
C20H32O5
Molecular Weight:
352.5 g/mol
(5S,6R,15R)-5,6,15-TRIHYDROXY-7,9,13-TRANS-11-CIS-EICOSATETRAENOIC ACID
CAS No.: 171030-11-8
Main Products
VCID: VC0060535
Molecular Formula: C20H32O5
Molecular Weight: 352.5 g/mol
CAS No. | 171030-11-8 |
---|---|
Product Name | (5S,6R,15R)-5,6,15-TRIHYDROXY-7,9,13-TRANS-11-CIS-EICOSATETRAENOIC ACID |
Molecular Formula | C20H32O5 |
Molecular Weight | 352.5 g/mol |
IUPAC Name | (5S,6R,7E,9E,11Z,13E,15R)-5,6,15-trihydroxyicosa-7,9,11,13-tetraenoic acid |
Standard InChI | InChI=1S/C20H32O5/c1-2-3-8-12-17(21)13-9-6-4-5-7-10-14-18(22)19(23)15-11-16-20(24)25/h4-7,9-10,13-14,17-19,21-23H,2-3,8,11-12,15-16H2,1H3,(H,24,25)/b6-4-,7-5+,13-9+,14-10+/t17-,18-,19+/m1/s1 |
Standard InChIKey | IXAQOQZEOGMIQS-JEWNPAEBSA-N |
Isomeric SMILES | CCCCC[C@H](/C=C/C=C\C=C\C=C\[C@H]([C@H](CCCC(=O)O)O)O)O |
SMILES | CCCCCC(C=CC=CC=CC=CC(C(CCCC(=O)O)O)O)O |
Canonical SMILES | CCCCCC(C=CC=CC=CC=CC(C(CCCC(=O)O)O)O)O |
Appearance | Assay:≥95%A solution in ethanol |
Description | Lipid-derived lipoxins are produced at the site of vascular and mucosal inflammation where they down-regulate polymorphonuclear leukocyte recruitment and function. 15(R)-Lipoxin A4 (15(R)-LXA4) is derived from the aspirin-triggered formation of 15(R)-HETE (Item No. 34710) from arachidonic acid (Item No. 90010). 15(R)-LXA4 inhibits LTB4-induced chemotaxis, adherence, and transmigration of neutrophils with twice the potency of LXA4 (Item No. 90410) demonstrating activity in the nM range. The anti-inflammatory effects of aspirin may be ascribed in part to the ability of 15(R)-LXA4 to regulate leukocyte function. 15(R)-LXA4 is reported to promote resolution of inflammation in LPS-treated stromal cells derived from intermediate-stage diseased supraspinatus tendons as evidenced by increased expression of the STAT-6 pathway target genes, ALOX15 and CD206. |
Synonyms | 15-epi-lipoxin A4 15-epi-LXA4 5,6,15-tri-HETE 5,6,15-triHETE 5,6,15-trihydroxy-7,9,11,13-eicosatetraenoic acid lipoxin A4 LXA4 |
PubChem Compound | 9841438 |
Last Modified | Nov 11 2021 |
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